molecular formula C8H8BrNO2 B13897764 Methyl 6-bromo-4-methyl-pyridine-2-carboxylate

Methyl 6-bromo-4-methyl-pyridine-2-carboxylate

Cat. No.: B13897764
M. Wt: 230.06 g/mol
InChI Key: OZQDNPOVFIVVRU-UHFFFAOYSA-N
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Description

Methyl 6-bromo-4-methyl-pyridine-2-carboxylate is a chemical compound with the molecular formula C8H8BrNO2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-4-methyl-pyridine-2-carboxylate typically involves the bromination of 4-methylpyridine-2-carboxylic acid followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the esterification is carried out using methanol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-4-methyl-pyridine-2-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

Major Products

    Substitution: Formation of 6-azido-4-methyl-pyridine-2-carboxylate or 6-thiocyanato-4-methyl-pyridine-2-carboxylate.

    Oxidation: Formation of 6-bromo-4-methyl-pyridine-2-carboxylic acid.

    Reduction: Formation of 6-bromo-4-methyl-pyridine-2-methanol.

Scientific Research Applications

Methyl 6-bromo-4-methyl-pyridine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-4-methyl-pyridine-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity, allowing it to participate in various biochemical pathways. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-bromo-2-pyridinecarboxylate
  • Methyl 6-bromonicotinate
  • 6-Bromo-2-pyridinecarboxaldehyde

Uniqueness

Methyl 6-bromo-4-methyl-pyridine-2-carboxylate is unique due to the presence of both a bromine atom and a methyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis .

Biological Activity

Methyl 6-bromo-4-methyl-pyridine-2-carboxylate is a pyridine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological interactions, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

This compound has a unique structure characterized by:

  • Bromine atom at the 6-position
  • Methyl group at the 4-position
  • Carboxylate ester functionality

These features contribute to its reactivity and potential as a ligand in biochemical assays, allowing it to bind selectively to various proteins and enzymes, thereby influencing their activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the pyridine ring : Utilizing bromination and alkylation methods to introduce the bromine and methyl groups.
  • Esterification : Converting the carboxylic acid to an ester using methyl alcohol.

This compound can be produced efficiently in continuous flow reactors, enhancing yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound's structure allows for enhanced binding affinity to various enzymes and receptors, which can lead to modulation of their activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyridine, including this compound, exhibit significant antimicrobial properties. In particular:

  • Antibacterial Activity : The compound has shown effectiveness against various bacterial strains, indicating potential applications in treating infections.
  • Antifungal Activity : Similar efficacy has been observed against fungal pathogens, suggesting a broad-spectrum antimicrobial potential .

Cytotoxicity and Antitumor Activity

Research has also explored the cytotoxic effects of this compound on cancer cell lines. For instance:

  • Cytotoxicity Testing : this compound demonstrated varying levels of cytotoxicity against different cancer cell lines, with some derivatives showing higher activity compared to standard chemotherapeutic agents .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameMolecular FormulaKey Features
Methyl 4-bromo-6-methylpyridine-3-carboxylateC8H8BrNO2Different bromine positioning affects reactivity
3-Bromo-4-methylpyridineC7H8BrNLacks carboxylate functionality
Ethyl 6-bromopyridine-2-carboxylateC8H8BrNO2Variation in alkyl group influences solubility
6-Bromo-2-pyridinecarboxylic acidC6H4BrNO2Acidic rather than ester functionality

The positioning of the bromine and carboxylate groups significantly influences the reactivity and potential applications in both chemical synthesis and biological systems.

Study on Antithrombotic Activity

A study evaluating related pyridine derivatives found that certain compounds exhibited notable anti-thrombolytic activity, suggesting that this compound may also possess similar properties. The presence of halogen substituents was correlated with increased activity against clot formation in vitro .

In Vivo Toxicity Assessment

Toxicity assessments in animal models have indicated that this compound does not exhibit significant acute toxicity at high doses (up to 2000 mg/kg), highlighting its safety profile for potential therapeutic use .

Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

methyl 6-bromo-4-methylpyridine-2-carboxylate

InChI

InChI=1S/C8H8BrNO2/c1-5-3-6(8(11)12-2)10-7(9)4-5/h3-4H,1-2H3

InChI Key

OZQDNPOVFIVVRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)Br)C(=O)OC

Origin of Product

United States

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